![molecular formula C8H8BrNO2 B170261 1-(1-Bromoethyl)-4-nitrobenzene CAS No. 19935-81-0](/img/structure/B170261.png)
1-(1-Bromoethyl)-4-nitrobenzene
Overview
Description
1-(1-Bromoethyl)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a bromoethyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-4-nitrobenzene can be synthesized through the bromination of 4-nitroacetophenone. The process involves the reaction of 4-nitroacetophenone with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromoethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of substituted derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, sodium cyanide, or primary amines in polar solvents like ethanol or water.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Reduction: 1-(1-Aminoethyl)-4-nitrobenzene.
Oxidation: 1-(1-Carboxyethyl)-4-nitrobenzene.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical transformations, making it valuable in synthetic pathways.
Medicinal Chemistry
Research has indicated that 1-(1-Bromoethyl)-4-nitrobenzene may exhibit biological activities that are beneficial for drug development. It is investigated as a potential building block for new therapeutic agents due to its ability to undergo nucleophilic substitutions and reductions .
Materials Science
The compound is utilized in the preparation of advanced materials, particularly polymers with specific properties. Its chemical reactivity allows for modifications that enhance material performance in various applications.
Chemical Biology
In chemical biology studies, this compound is used for enzyme inhibition and protein labeling. The bromo group acts as an electrophile, facilitating nucleophilic attacks by biological molecules, which can lead to enzyme inhibition or protein modification .
Case Study 1: Synthesis of Pharmaceutical Intermediates
A study published in the Journal of Organic Chemistry demonstrated the use of this compound as a key intermediate in synthesizing novel anti-cancer agents. The compound's reactivity allowed for efficient formation of complex structures that exhibited significant cytotoxicity against cancer cell lines .
Case Study 2: Polymer Development
Research conducted on polymer composites incorporating this compound showed enhanced mechanical properties and thermal stability. The incorporation of this compound into polymer matrices facilitated cross-linking reactions that improved the overall performance of materials used in industrial applications .
Mechanism of Action
The mechanism of action of 1-(1-Bromoethyl)-4-nitrobenzene involves its interaction with various molecular targets. The bromo group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or modification of proteins, affecting cellular pathways and functions.
Comparison with Similar Compounds
1-(1-Bromoethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitroacetophenone: Lacks the bromoethyl group, limiting its use in nucleophilic substitution reactions.
1-(1-Chloroethyl)-4-nitrobenzene: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and applications.
Uniqueness: 1-(1-Bromoethyl)-4-nitrobenzene is unique due to the presence of both bromo and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Biological Activity
1-(1-Bromoethyl)-4-nitrobenzene is an aromatic nitro compound with the molecular formula CHBrNO and a molecular weight of approximately 216.06 g/mol. This compound features a nitro group (-NO) attached to a benzene ring, which is also substituted with a bromoethyl group (-CBrH) at the 1-position relative to the nitro group. While its biological activity remains largely unexplored, preliminary studies suggest potential roles in enzymatic processes, particularly involving glutathione transferases (GSTs).
Role as a Substrate for GSTT-1
Research indicates that this compound acts as a substrate and activator for theta class glutathione transferase (GSTT-1) enzymes. These enzymes are crucial for cellular detoxification, as they conjugate electrophilic compounds, including carcinogens and environmental toxins, with glutathione. This conjugation enhances the water solubility of harmful molecules, facilitating their excretion from the body.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Substrate for GSTT-1 | Induces activity of GSTT-1, aiding in detoxification processes. |
Electrophilic Nature | Binds with nucleophiles, potentially interacting with various biological molecules. |
Currently, there is no well-defined mechanism of action for this compound. However, its electrophilic nature suggests that it may interact with various nucleophiles and electrophiles in biological systems, which could lead to further insights into its potential therapeutic applications.
Case Studies and Research Findings
Despite limited specific studies on this compound, related research on similar compounds provides context for its potential biological activities:
- Detoxification Pathways : Studies have shown that GSTT-1 plays a significant role in detoxifying xenobiotics. The activation of GSTT-1 by this compound could be leveraged in research focusing on detoxification pathways and the metabolism of environmental toxins.
- Reactivity Studies : Interaction studies involving this compound could focus on its reactivity with various biological nucleophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and assessing its potential as a drug candidate .
Safety and Handling
Due to the lack of extensive research on the safety profile of this compound, it is recommended to handle this compound with caution. Similar properties to other nitroaromatic compounds suggest potential hazards, including toxicity and environmental persistence.
Properties
IUPAC Name |
1-(1-bromoethyl)-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTKPPRBFXTUKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452200 | |
Record name | 1-(1-Bromoethyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19935-81-0 | |
Record name | 1-(1-Bromoethyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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